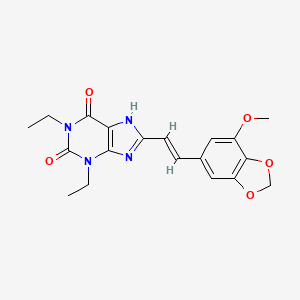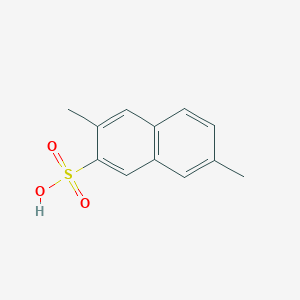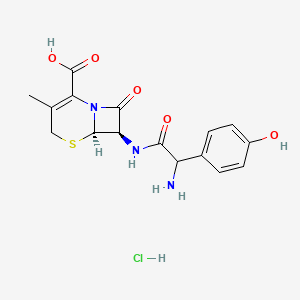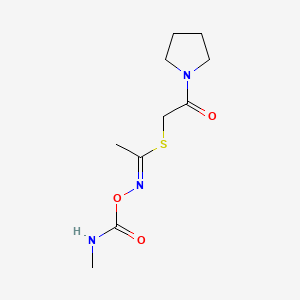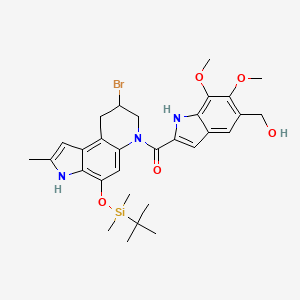
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-, 2-(phenylmethylamino)ethyl ester, P-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ピリジンカルボン酸、1,4-ジヒドロ-2,6-ジメチル-5-(5,5-ジメチル-1,3,2-ジオキサホスホリナン-2-イル)-4-(3-ニトロフェニル)-、2-(フェニルメチルアミノ)エチルエステル、P-オキシドは、化学、生物学、医学などの様々な分野で潜在的な用途を持つ、複雑な有機化合物です。 この化合物には、ピリジン環、ジオキサホスホリナン基、ニトロフェニル基が含まれており、研究者にとって興味深い対象となっています。
準備方法
合成経路と反応条件
この化合物の合成は、通常、ピリジン環の形成、ジオキサホスホリナン基の導入、ニトロフェニル基の付加など、複数の工程を含む。 これらの反応に使用される一般的な試薬には、オキシ塩化リン、ジメチルアミン、ニトロベンゼンなどがあります。 反応条件は、通常、制御された温度と、目的の生成物の形成を促進する触媒の使用が含まれます。
工業生産方法
この化合物の工業生産には、自動反応器と連続フロープロセスを使用した大規模合成が含まれる場合があります。 これらの方法は、最終生成物の高収率と純度を確保し、様々な用途に適しています。
化学反応の分析
反応の種類
この化合物は、以下の様な様々な化学反応を起こすことができます。
酸化: ニトロフェニル基は、酸化されて異なる誘導体になる可能性があります。
還元: ニトロ基は、特定の条件下でアミン基に還元される可能性があります。
置換: ピリジン環は、様々な求電子試薬と置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素ガスとパラジウム担持炭素などの還元剤が頻繁に使用されます。
置換: ハロゲン化アルキルやアシルクロリドなどの求電子試薬が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ニトロフェニル基の酸化によってニトロ誘導体が生成される可能性があり、還元によってアミン誘導体が生成される可能性があります。
科学研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。 そのユニークな構造により、様々な修飾が可能になり、有機合成の研究に役立ちます。
生物学
生物学的研究では、この化合物は、酵素の相互作用と細胞プロセスを調べるためのプローブとして使用できます。 特定の反応を起こす能力は、生化学経路を調査するための便利なツールとなっています。
医学
医学では、この化合物は、その潜在的な治療特性について検討されています。 生体標的との相互作用は、様々な疾患の治療のための新しい薬剤の開発につながる可能性があります。
産業
産業では、この化合物は、特殊化学品や材料の製造に使用できます。 そのユニークな特性は、コーティング、接着剤、その他の高度な材料の用途に適しています。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable for research in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo specific reactions makes it a useful tool for investigating biochemical pathways.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
この化合物の作用機序は、特定の分子標的との相互作用に関係しています。 例えば、酵素や受容体に結合して、その活性を変化させ、様々な生物学的効果を引き出す可能性があります。 関与する正確な経路は、特定の用途と標的分子の性質によって異なります。
類似化合物の比較
類似化合物
3-ピリジンカルボン酸誘導体: これらの化合物はピリジン環構造を共有し、同様の化学的性質を持つ場合があります。
ジオキサホスホリナン誘導体: ジオキサホスホリナン基を持つ化合物は、同様の反応性と用途を示す可能性があります。
ニトロフェニル誘導体: これらの化合物はニトロフェニル基を含んでおり、同様の化学反応を起こす可能性があります。
独自性
3-ピリジンカルボン酸、1,4-ジヒドロ-2,6-ジメチル-5-(5,5-ジメチル-1,3,2-ジオキサホスホリナン-2-イル)-4-(3-ニトロフェニル)-、2-(フェニルメチルアミノ)エチルエステル、P-オキシドの独自性は、官能基の組み合わせにあります。 この組み合わせにより、幅広い化学反応と用途が可能になり、研究と産業用途のための汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
3-Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring structure and may have similar chemical properties.
Dioxaphosphorinan derivatives: Compounds with the dioxaphosphorinan group may exhibit similar reactivity and applications.
Nitrophenyl derivatives: These compounds contain the nitrophenyl group and may undergo similar chemical reactions.
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-, 2-(phenylmethylamino)ethyl ester, P-oxide lies in its combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound for research and industrial use.
特性
CAS番号 |
145194-47-4 |
|---|---|
分子式 |
C28H34N3O7P |
分子量 |
555.6 g/mol |
IUPAC名 |
2-(benzylamino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C28H34N3O7P/c1-19-24(27(32)36-14-13-29-16-21-9-6-5-7-10-21)25(22-11-8-12-23(15-22)31(33)34)26(20(2)30-19)39(35)37-17-28(3,4)18-38-39/h5-12,15,25,29-30H,13-14,16-18H2,1-4H3 |
InChIキー |
CSYVXRBBTJHQGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCNCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


